molecular formula C10H18O B2723548 (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287310-73-8

(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No. B2723548
CAS RN: 2287310-73-8
M. Wt: 154.253
InChI Key: SXKCVZRKICNZLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization has been reported . This involves the first palladium-catalyzed cross-coupling on pre-formed BCBs which enables a ‘late stage’ diversification of the bridgehead position .


Molecular Structure Analysis

The molecular structure of “(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol” is derived from the bicyclo[1.1.1]pentane (BCP) core, which is a four-membered carbocycle . The BCP core is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

Bicyclo[1.1.0]butanes (BCBs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The variation of the BCB bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .

Future Directions

The future directions in the study of “(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in medicinal chemistry and materials science , and there is a growing interest in developing new methods to access cyclobutanes and azetidines .

properties

IUPAC Name

(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-8(2)10-4-9(5-10,6-10)7-11/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKCVZRKICNZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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